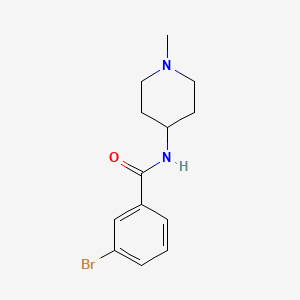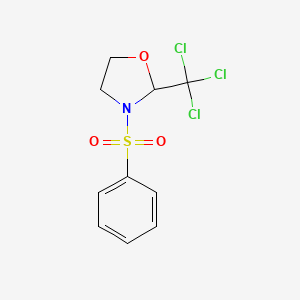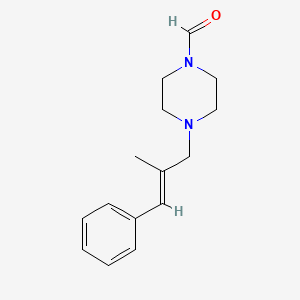
3-bromo-N-(1-methyl-4-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mechanism of Action
The exact mechanism of action of 3-bromo-N-(1-methyl-4-piperidinyl)benzamide is not fully understood. However, it has been suggested that it may act through the modulation of GABAergic neurotransmission, which plays a critical role in the regulation of neuronal activity and inhibition of seizures.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of inflammatory mediators, such as cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory conditions. Additionally, it has been found to reduce pain sensitivity in animal models of pain, possibly through the inhibition of nociceptive signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its relatively low toxicity and high selectivity for its target receptors. However, one limitation of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the research on 3-bromo-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease conditions. Finally, the development of more water-soluble derivatives of this compound may enhance its bioavailability and expand its potential uses in clinical settings.
Synthesis Methods
The synthesis of 3-bromo-N-(1-methyl-4-piperidinyl)benzamide can be achieved through a multistep process involving the reaction of 3-bromoaniline with N-methylpiperidine in the presence of a base, followed by acylation with benzoyl chloride. The final product can be purified through recrystallization from an appropriate solvent.
Scientific Research Applications
3-bromo-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Properties
IUPAC Name |
3-bromo-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-7-5-12(6-8-16)15-13(17)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSDSIYRTIWSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)

![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)



![4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5115664.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)
